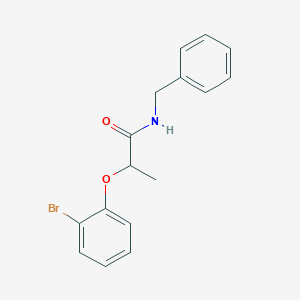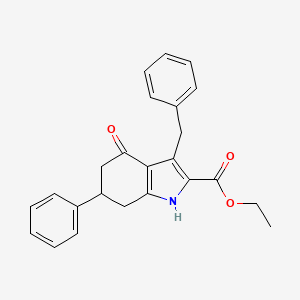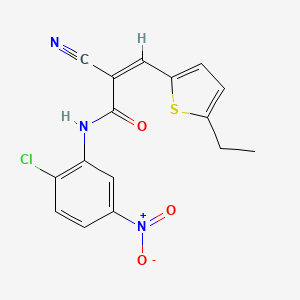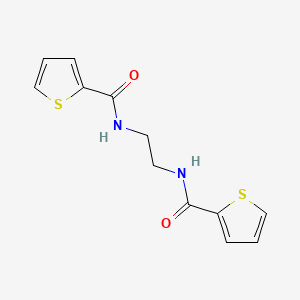![molecular formula C23H24N2O3 B4844481 N-[4-(4-morpholinylmethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4844481.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-naphthyloxy)acetamide
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-naphthyloxy)acetamide, commonly known as MNA-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNA-715 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to exhibit estrogenic and antiestrogenic effects in various tissues.
Wissenschaftliche Forschungsanwendungen
MNA-715 has been extensively studied for its potential therapeutic applications in various fields such as cancer, osteoporosis, and cardiovascular diseases. In cancer research, MNA-715 has been found to exhibit potent antiproliferative effects on breast cancer cells by inhibiting the growth of estrogen receptor-positive (ER+) tumors. MNA-715 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for cancer treatment.
In osteoporosis research, MNA-715 has been found to improve bone density and strength by increasing bone mineralization and reducing bone resorption. MNA-715 has also been shown to enhance the differentiation of osteoblasts, which are cells responsible for bone formation.
In cardiovascular disease research, MNA-715 has been found to exhibit vasodilatory effects by relaxing the smooth muscles of blood vessels. MNA-715 has also been shown to reduce the formation of atherosclerotic plaques, which are deposits of cholesterol and other substances that can narrow and harden arteries.
Wirkmechanismus
The mechanism of action of MNA-715 involves its interaction with estrogen receptors (ERs) in various tissues. MNA-715 exhibits both estrogenic and antiestrogenic effects depending on the tissue and the concentration of the compound. In ER+ breast cancer cells, MNA-715 acts as an antiestrogen by blocking the binding of estrogen to ERs and inhibiting the growth of cancer cells. In osteoblasts, MNA-715 acts as an estrogen by binding to ERs and promoting bone formation. In blood vessels, MNA-715 acts as a vasodilator by relaxing the smooth muscles of blood vessels.
Biochemical and Physiological Effects
MNA-715 has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, MNA-715 has been found to inhibit the expression of genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. In osteoblasts, MNA-715 has been found to increase the expression of genes involved in bone formation and mineralization, leading to improved bone density and strength. In blood vessels, MNA-715 has been found to increase the production of nitric oxide, a molecule that relaxes the smooth muscles of blood vessels and improves blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
MNA-715 has several advantages for lab experiments, including its high potency and selectivity for ERs, its ability to exhibit both estrogenic and antiestrogenic effects, and its potential therapeutic applications in various fields. However, MNA-715 also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability in the market.
Zukünftige Richtungen
There are several future directions for research on MNA-715, including its potential use as a therapeutic agent for breast cancer, osteoporosis, and cardiovascular diseases, its optimization for improved pharmacokinetic properties and reduced toxicity, and its development as a diagnostic tool for ER+ tumors. Other future directions include the investigation of MNA-715's effects on other tissues and diseases, the identification of new compounds with similar or improved properties, and the elucidation of the molecular mechanisms underlying its therapeutic effects.
Conclusion
In conclusion, MNA-715 is a chemical compound with potential therapeutic applications in various fields such as cancer, osteoporosis, and cardiovascular diseases. Its mechanism of action involves its interaction with estrogen receptors in different tissues, leading to both estrogenic and antiestrogenic effects. MNA-715 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MNA-715, which could lead to the development of new and improved therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-23(17-28-22-10-7-19-3-1-2-4-20(19)15-22)24-21-8-5-18(6-9-21)16-25-11-13-27-14-12-25/h1-10,15H,11-14,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURKSQBTAZGXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4844402.png)
![N-(2,3-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4844409.png)
![2-{[3-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4844418.png)
![methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4844423.png)

![4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(2-methoxyphenoxy)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4844450.png)

![methyl 3-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4844484.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4844492.png)
![2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4844493.png)
